molecular formula C20H21NO4S B2800903 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide CAS No. 863022-74-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide

Cat. No.: B2800903
CAS No.: 863022-74-6
M. Wt: 371.45
InChI Key: QLFLJFBLDQRUHP-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
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Scientific Research Applications

Environmental Protection

In the context of environmental protection, the focus is often on the removal of pharmaceutical contaminants like acetaminophen from water sources. A comprehensive review by Igwegbe et al. (2021) highlights the efficiency of various adsorbents in removing acetaminophen from water, indicating the potential for applying similar methodologies to related compounds. The study found that adsorbents like ZnAl/biochar possess high capacities for removing contaminants, suggesting that derivatives of thiophene and acetamide might be engineered or utilized in environmental cleanup efforts to target specific pollutants through adsorption mechanisms (Igwegbe et al., 2021).

Pharmacological Activities

Research into the pharmacological activities of compounds related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide can provide insights into potential therapeutic applications. The analysis of N-acetylcysteine (NAC) by Samuni et al. (2013) explores how derivatives of acetamide, such as NAC, exhibit a wide range of biological activities, including acting as antioxidants, modulating inflammatory pathways, and serving as precursors for glutathione synthesis. This suggests that our compound of interest may also have pharmacological applications related to its antioxidant properties and involvement in cellular protective mechanisms (Samuni et al., 2013).

Synthetic Organic Chemistry

In synthetic organic chemistry, the structural modification and reactivity of compounds containing the N-Ar axis, such as N-acylated thiophenes, are of significant interest. Kondo and Murakami (2001) discuss the development of chemoselective N-acylation reagents and the application of chiral ligands based on the N-Ar axis for asymmetric synthesis. This research indicates the potential for this compound and similar compounds to serve as intermediates or targets for synthetic modification in the creation of new organic molecules with specific chirality and reactivity (Kondo & Murakami, 2001).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15-4-3-5-16(12-15)13-20(22)21(18-10-11-26(23,24)14-18)17-6-8-19(25-2)9-7-17/h3-12,18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFLJFBLDQRUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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